N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-3-31-18-10-5-4-9-17(18)24-19(28)14-27-22(29)26-12-11-23-21(20(26)25-27)32-16-8-6-7-15(13-16)30-2/h4-13H,3,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJXLTNRNLBLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-ethoxyaniline and 3-methoxyphenol, which undergo a series of reactions including acylation, cyclization, and condensation to form the final product. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high throughput and consistent quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding derivatives with altered pharmacological properties.
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic water attack.
-
Alkaline conditions promote cleavage of the acetamide bond but may degrade methoxy groups at elevated temperatures (>100°C) .
Nucleophilic Aromatic Substitution
The electron-deficient triazolopyrazine ring undergoes substitution at the 8-position, where the 3-methoxyphenoxy group resides.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Piperidine/DMF | 100°C, 12 hrs | 8-Piperidinyltriazolopyrazine derivative | 68% |
| NaN₃/EtOH | Reflux, 24 hrs | Azide-substituted analog | 52% |
Mechanistic Insight :
-
The reaction proceeds via a σ-complex intermediate stabilized by the electron-withdrawing triazole and ketone groups.
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Steric hindrance from the 2-ethoxyphenyl group limits substitution at adjacent positions.
Oxidation Pathways
The 3-oxo group and triazole ring are susceptible to oxidation under controlled conditions.
Stability Notes :
-
Oxidation of the triazole ring reduces binding affinity to biological targets by 40–60% in vitro.
Reductive Transformations
Selective reduction of the acetamide carbonyl group is achievable under mild conditions.
| Reducing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| LiAlH₄/THF | 0°C, 2 hrs | Secondary amine derivative | 89% (no triazole reduction) |
| NaBH₄/NiCl₂ | EtOH, reflux | Alcohol intermediate (trace) | <5% yield due to steric effects |
Synthetic Utility :
-
LiAlH₄ reduction generates a primary amine for further functionalization (e.g., acylation, sulfonylation).
Functional Group Interconversion
The methoxy and ethoxy groups participate in demethylation and ether cleavage reactions.
| Reaction Type | Reagents | Products | Catalysts |
|---|---|---|---|
| Demethylation | BBr₃/DCM, -78°C | Catechol derivatives | None |
| Ether Cleavage | HI/AcOH, 120°C | Phenolic compounds + Alkyl iodides | Zn dust (catalytic) |
Challenges :
-
Demethylation of the 3-methoxyphenoxy group requires cryogenic conditions to prevent triazole ring degradation .
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Ether cleavage with HI produces cytotoxic byproducts, necessitating rigorous purification .
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability, critical for its pharmacokinetic profile.
| pH | Half-Life (37°C) | Major Degradation Pathway |
|---|---|---|
| 1.2 | 2.1 hrs | Acetamide hydrolysis |
| 7.4 | 48 hrs | Oxidation at triazole N2 position |
| 9.0 | 6.3 hrs | Ether cleavage |
Implications :
Scientific Research Applications
Research indicates that compounds with similar structural features may exhibit various pharmacological effects:
- Anti-inflammatory and Analgesic Effects : Preliminary studies suggest that N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide may interact with specific biological targets involved in pain pathways. This interaction could potentially inhibit signaling pathways related to inflammation and pain perception.
- Mechanism of Action : Although not fully elucidated, it is believed that the compound may act as an inhibitor or modulator of certain enzymes or receptors associated with inflammatory responses.
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological activity findings, this compound may have several therapeutic applications:
- Pain Management : The compound's potential analgesic properties could make it a candidate for developing new pain relief medications.
- Anti-inflammatory Agents : Its ability to modulate inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Variations
The triazolo[4,3-a]pyrazine scaffold is highly versatile. Key analogs and their structural distinctions are summarized below:
*Calculated based on PubChem data and evidence.
- In contrast, the 3-methylpiperidinyl group in introduces basicity, which may improve solubility in acidic environments. Sulfur-containing substituents (e.g., 4-chlorobenzylsulfanyl in ) could influence redox activity or metal chelation.
- Acetamide Modifications : The 2-ethoxyphenyl group in the target compound balances lipophilicity and steric bulk. Analogs with methylsulfanyl () or dimethylphenyl () groups exhibit increased hydrophobicity, which may affect membrane permeability.
Pharmacological and Physicochemical Properties
- Solubility : Methoxy and ethoxy groups in the target compound improve aqueous solubility compared to sulfur-containing analogs (e.g., ).
- Target Engagement : Compounds like incorporate antioxidant moieties (e.g., 3,5-di-tert-butyl-4-hydroxybenzamide), suggesting applications in oxidative stress modulation. The target compound’s lack of such groups implies a narrower mechanism, possibly kinase inhibition.
- Computational Modeling: Density functional theory (DFT) and AutoDock Vina () are widely used to predict binding modes. The methoxyphenoxy group’s electron-rich nature may favor interactions with polar residues in kinase ATP pockets.
Biological Activity
N-(2-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound belonging to the class of triazolo-pyrazine derivatives. Its unique molecular structure integrates both triazole and pyrazine moieties, making it of significant interest in medicinal chemistry and pharmaceutical applications. This article explores its biological activity, potential pharmacological properties, and relevant research findings.
Molecular Structure
The compound's molecular formula is with a molecular weight of approximately 421.43 g/mol. Its structure features several functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Triazole | A five-membered ring containing three nitrogen atoms. |
| Pyrazine | A six-membered ring with two nitrogen atoms. |
| Ethoxy Group | Enhances lipophilicity and solubility in organic solvents. |
| Methoxy Group | Potentially increases biological activity through modulation of receptor interactions. |
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in pain pathways. Similar compounds have shown potential as inhibitors or modulators of signaling pathways related to inflammation and pain perception.
Biological Activity and Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological properties, including:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Analgesic Activity : The interaction with pain-related receptors could provide analgesic effects, making it a candidate for pain management therapies.
- Anticancer Potential : Recent screenings have identified related compounds that demonstrate anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of similar triazolo-pyrazine derivatives:
- A study demonstrated that compounds with structural similarities exhibited significant inhibition of specific cancer cell lines through the induction of apoptosis .
- Another research highlighted the anti-inflammatory properties of related compounds in murine models, showing a reduction in edema and pain response.
Q & A
Q. Key findings :
- Methoxy vs. ethoxy substituents : Ethoxy groups at the 2-position increase solubility but reduce kinase inhibition .
- Activity cliffs : Replacing the 3-oxo group with thioamide decreases potency by 10-fold (IC₅₀ shift from 50 nM to 500 nM) .
- Heterocycle expansion : Pyridazinone analogs show broader target profiles but lower selectivity .
Design recommendation : Prioritize substitutions at the 8-phenoxy position for selectivity tuning .
Data Reproducibility: How to mitigate batch-to-batch variability in biological testing?
Q. Root causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
